Structural Characterization of 2-Chloro-1-isopropoxy-4-nitrobenzene: A Comprehensive NMR Guide
Structural Characterization of 2-Chloro-1-isopropoxy-4-nitrobenzene: A Comprehensive NMR Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Chemical Context
2-Chloro-1-isopropoxy-4-nitrobenzene (CAS: 5210-99-1) is a critical synthetic intermediate widely utilized in the development of pharmaceuticals, including GPX4 inhibitors for oncology and novel quorum-sensing inhibitors targeting Pseudomonas aeruginosa (PqsR) [1]. Because this molecule serves as a foundational building block in complex multi-step syntheses, verifying its structural integrity and purity via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step.
This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for 2-chloro-1-isopropoxy-4-nitrobenzene. By deconstructing the shielding and deshielding effects of its functional groups—the electron-donating isopropoxy ether (-O-iPr), the inductive chlorine (-Cl), and the strongly electron-withdrawing nitro group (-NO 2 )—we establish a self-validating framework for spectral interpretation.
Synthesis & Sample Preparation Workflow
To obtain high-fidelity NMR spectra, the compound must first be synthesized with high purity. The standard approach involves a Williamson ether synthesis utilizing 2-chloro-4-nitrophenol [2]. The workflow below outlines the logical progression from raw materials to a locked and shimmed NMR sample.
Workflow for the synthesis and NMR preparation of 2-chloro-1-isopropoxy-4-nitrobenzene.
1 H NMR Spectroscopic Analysis
The 1 H NMR spectrum of 2-chloro-1-isopropoxy-4-nitrobenzene is defined by the complex interplay of mesomeric (+M, -M) and inductive (+I, -I) effects acting upon the aromatic ring. The table below presents the expected chemical shifts based on empirical increment rules for substituted benzenes [3].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Causality |
| H3 | ~8.25 | Doublet (d) | 2.7 | 1H | Ar-H: Highly deshielded due to the combined -I effect of the adjacent Cl and the strong -M/-I effects of the ortho-NO 2 group. |
| H5 | ~7.88 | Doublet of doublets (dd) | 9.1, 2.7 | 1H | Ar-H: Deshielded by the ortho-NO 2 group, but partially mitigated by the +M shielding effect of the para-isopropoxy group. |
| H6 | ~7.05 | Doublet (d) | 9.1 | 1H | Ar-H: Strongly shielded by the +M effect of the ortho-isopropoxy oxygen lone pairs donating electron density into the ring. |
| -CH- | ~4.72 | Septet (hept) | 6.1 | 1H | Aliphatic: Deshielded by the direct attachment to the electronegative ether oxygen (-I effect). |
| -CH 3 | ~1.42 | Doublet (d) | 6.1 | 6H | Aliphatic: Standard methyl resonance, split into a doublet by the adjacent methine proton. |
Mechanistic Insight: The J -coupling constants provide a self-validating check for the substitution pattern. The large coupling constant ( J≈9.1 Hz) between H5 and H6 confirms their ortho relationship. The small coupling constant ( J≈2.7 Hz) between H3 and H5 confirms their meta relationship across the nitro group.
13 C NMR Spectroscopic Analysis
Carbon-13 NMR provides a direct map of the molecule's electronic skeleton. The chemical shifts are calculated using the base value of benzene (128.5 ppm) modified by the additive substituent increments of the -O-iPr, -Cl, and -NO 2 groups[3].
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |
| C1 | ~166.1 | Quaternary (C) | Attached to -O-iPr. Massive deshielding (+31.4 ppm increment) due to oxygen's electronegativity. |
| C4 | ~142.1 | Quaternary (C) | Attached to -NO 2 . Deshielded by the electron-withdrawing nitro group (+20.0 ppm increment). |
| C2 | ~127.9 | Quaternary (C) | Attached to -Cl. Moderate shift balancing the -I effect of Cl and the shielding from the ortho-ether. |
| C3 | ~125.1 | Tertiary (CH) | Meta to the ether, ortho to Cl and NO 2 . |
| C6 | ~123.0 | Tertiary (CH) | Ortho to the ether. Shielded by the +M resonance donation from the oxygen atom. |
| C5 | ~122.8 | Tertiary (CH) | Ortho to NO 2 , para to the ether. |
| -CH- | ~73.1 | Tertiary (CH) | Aliphatic methine carbon attached to oxygen. |
| -CH 3 | ~21.9 | Primary (CH 3 ) | Aliphatic methyl carbons of the isopropyl group. |
Experimental Protocol for NMR Acquisition
To ensure reproducibility and trust in the analytical data, the following self-validating protocol must be strictly adhered to when preparing and acquiring NMR spectra for this compound.
Step-by-Step Methodology
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Sample Preparation:
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For 1 H NMR: Weigh exactly 15–20 mg of purified 2-chloro-1-isopropoxy-4-nitrobenzene.
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For 13 C NMR: Weigh 40–50 mg to ensure sufficient signal-to-noise ratio for the quaternary carbons (C1, C2, C4).
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Solvent Addition: Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). The TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift calibration.
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Tube Loading: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent depth is strictly between 4.0 cm and 4.5 cm. Causality: Incorrect solvent depth distorts the magnetic field lines, making it impossible to achieve a proper shim, resulting in broadened peaks.
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Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl 3 solvent (7.26 ppm for 1 H, 77.16 ppm for 13 C).
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Shimming: Perform gradient shimming along the Z-axis. Validate the shim quality by observing the TMS peak; it must be sharp, symmetrical, and possess a full width at half maximum (FWHM) of <1.0 Hz.
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Acquisition Parameters:
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1 H NMR: Execute a standard single-pulse sequence (e.g., zg30). Acquire 16 scans with a 2-second relaxation delay ( D1 ).
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13 C NMR: Execute a proton-decoupled sequence (e.g., zgpg30). Acquire 512–1024 scans. Critical Step: Increase the relaxation delay ( D1 ) to 2–3 seconds to ensure the slowly relaxing quaternary carbons (C1, C2, C4) fully return to equilibrium before the next pulse, preventing signal loss.
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Processing: Apply a 0.3 Hz exponential line broadening window function for 1 H (1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectrum, then reference the TMS peak to exactly 0.00 ppm.
References
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Title: Novel Quorum Sensing Inhibitors targeting PqsR Source: Universität des Saarlandes (Dissertation) URL: [Link]
- Title: Carboxylic acid analogs as gpx4 inhibitors and use thereof (WO2024151666A1)
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Berlin, Heidelberg (Pretsch, E., Bühlmann, P., Badertscher, M.) URL: [Link]
